molecular formula C11H13ClFNO B2390133 2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride CAS No. 2416230-93-6

2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride

Cat. No.: B2390133
CAS No.: 2416230-93-6
M. Wt: 229.68
InChI Key: OBNFOOREXQYBJS-UHFFFAOYSA-N
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Description

2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with aldehydes or carboxylic acids.

    Fluorination and Methylation:

    Amination: The ethanamine side chain can be introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a suitable leaving group on the benzofuran core.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran core or the ethanamine side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Similar Compounds

    2-(6-Fluoro-1-benzofuran-3-yl)ethanamine: Lacks the methyl group, which may affect its biological activity and chemical properties.

    2-(6-Methyl-1-benzofuran-3-yl)ethanamine: Lacks the fluoro group, which may influence its reactivity and interactions with biological targets.

    2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanol: Contains a hydroxyl group instead of an amine, which may alter its solubility and pharmacokinetic properties.

Uniqueness

2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride is unique due to the presence of both fluoro and methyl groups on the benzofuran core, which may enhance its biological activity and selectivity. The ethanamine side chain further contributes to its potential as a therapeutic agent by facilitating interactions with specific molecular targets.

Properties

IUPAC Name

2-(6-fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO.ClH/c1-7-9(4-5-13)10-3-2-8(12)6-11(10)14-7;/h2-3,6H,4-5,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKSDKTUEQGTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2)F)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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